3-Hydroxypyrrolidine-2,2-dicarboxylic acid
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Overview
Description
3-Hydroxypyrrolidine-2,2-dicarboxylic acid is a compound with the molecular formula C6H9NO5 and a molecular weight of 175.14 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 3-Hydroxypyrrolidine-2,2-dicarboxylic acid can be achieved through several routes. One common method involves the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reaction with thionyl chloride . Another approach includes the nitric acid oxidation of appropriately substituted quinoline precursors in the presence of a catalytic amount of manganese . These methods provide efficient pathways to obtain the desired compound with high yields.
Chemical Reactions Analysis
3-Hydroxypyrrolidine-2,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, nitric acid, and manganese catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
3-Hydroxypyrrolidine-2,2-dicarboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic effects. In medicine, it is investigated for its role in drug discovery and development, particularly in the design of novel pharmaceuticals. Additionally, in industry, it is utilized in the production of materials with specific properties, such as polymers and coordination complexes .
Mechanism of Action
The mechanism of action of 3-Hydroxypyrrolidine-2,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereochemistry of the molecule . Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .
Comparison with Similar Compounds
3-Hydroxypyrrolidine-2,2-dicarboxylic acid can be compared with other similar compounds, such as pyridine-2,3-dicarboxylic acid and pyridine-3,5-dicarboxylic acid These compounds share structural similarities but differ in their functional groups and chemical properties
Biological Activity
3-Hydroxypyrrolidine-2,2-dicarboxylic acid (commonly referred to as 3-Hydroxyproline) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid
- Molecular Formula : C5H9NO3
- CAS Number : 4298-08-2
This compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : This compound has been shown to exhibit antioxidant properties, which can help mitigate oxidative stress in cells.
- Inhibition of Enzymatic Activity : It acts as an inhibitor of several key enzymes involved in metabolic pathways, including:
- α-glucosidase
- Lipase
- Amylase
These inhibitory actions suggest potential applications in managing metabolic disorders such as diabetes.
Anticancer Properties
Research indicates that this compound may play a role in cancer treatment:
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it showed significant cytotoxicity against human prostate cancer cells (PC-3 and LNCaP) with IC50 values ranging from 4.86 µM to 69.4 µM .
Immunomodulatory Effects
Recent studies have highlighted the role of hydroxyproline in modulating immune responses:
- PD-L1 Expression : Hydroxyproline enhances the expression of PD-L1 in myeloid and cancer cells when stimulated with IFN-γ. This effect may contribute to immune evasion by tumors, suggesting that targeting hydroxyproline metabolism could be a strategy for cancer therapy .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study assessed the effects of various concentrations of hydroxyproline on different cancer cell lines, revealing that it significantly increased PD-L1 expression while also affecting cell viability positively under certain conditions .
- Metabolic Regulation : Another investigation explored how hydroxyproline influences metabolic pathways related to immune responses. The findings indicated that this compound could regulate autophagic flux and thus impact PD-L1 expression levels .
Properties
CAS No. |
89464-65-3 |
---|---|
Molecular Formula |
C6H9NO5 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
3-hydroxypyrrolidine-2,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO5/c8-3-1-2-7-6(3,4(9)10)5(11)12/h3,7-8H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
AGGKAYFCYMJGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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